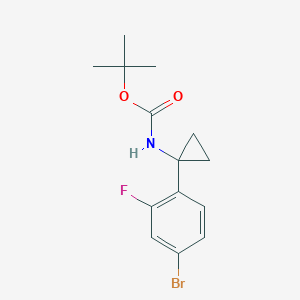
tert-Butyl (1-(4-bromo-2-fluorophenyl)cyclopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl (1-(4-bromo-2-fluorophenyl)cyclopropyl)carbamate” is a chemical compound with the molecular formula C11H13BrFNO2 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 290.13 . It is a pale-yellow to yellow-brown solid . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.99 .Wissenschaftliche Forschungsanwendungen
Synthetic Phenolic Antioxidants: Environmental and Toxicity Aspects
Synthetic phenolic antioxidants (SPAs), which share structural similarities with tert-Butyl (1-(4-bromo-2-fluorophenyl)cyclopropyl)carbamate, have been studied for their environmental occurrence, human exposure, and toxicity. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) are used to retard oxidative reactions and lengthen product shelf life in various industrial and commercial products. These compounds have been detected in various environmental matrices and human tissues. Toxicity studies suggest that some SPAs may cause hepatic toxicity, endocrine disrupting effects, and carcinogenic risks. The research emphasizes the need for future studies to investigate novel SPAs with lower toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).
Decomposition of Methyl Tert-Butyl Ether (MTBE)
Research on the decomposition of MTBE, a compound structurally related to this compound, highlights the use of cold plasma reactors for environmental remediation. The study demonstrates the feasibility of applying radio frequency (RF) plasma technology for the decomposition and conversion of MTBE, which is extensively used as a gasoline additive. This method could potentially apply to the breakdown of related complex organic compounds, providing a pathway for the removal of pollutants from the environment (L. Hsieh et al., 2011).
Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE)
The biodegradation and environmental fate of ETBE, a gasoline ether oxygenate like MTBE, are detailed, offering insights into microbial degradation pathways under both aerobic and anaerobic conditions. This research could inform the environmental impact assessment and remediation strategies for related compounds, including this compound. Understanding the microbial pathways and environmental behaviors of such compounds is essential for assessing their potential impact and developing effective bioremediation strategies (S. Thornton et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(4-bromo-2-fluorophenyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c1-13(2,3)19-12(18)17-14(6-7-14)10-5-4-9(15)8-11(10)16/h4-5,8H,6-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFCJOGUTCBWMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
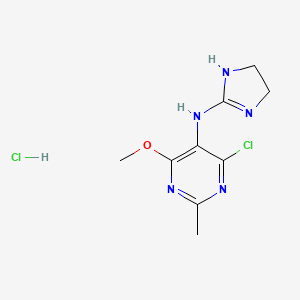
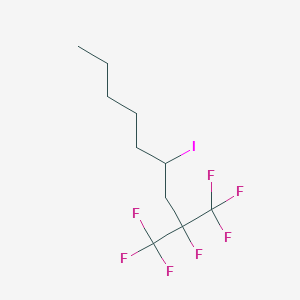
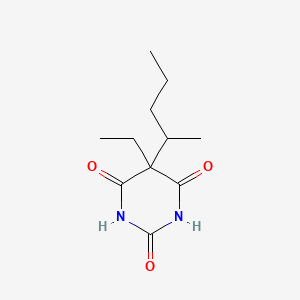
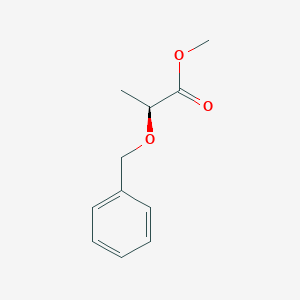
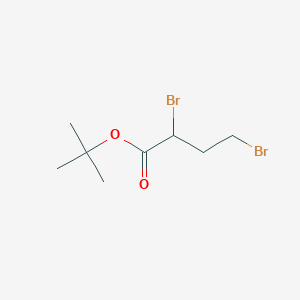
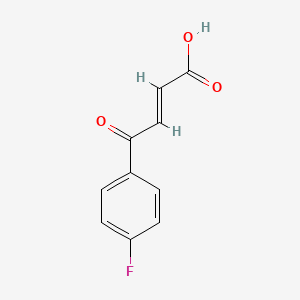
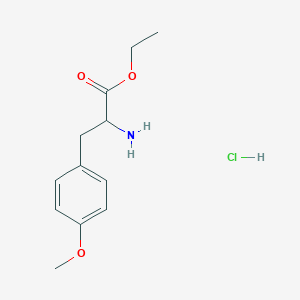
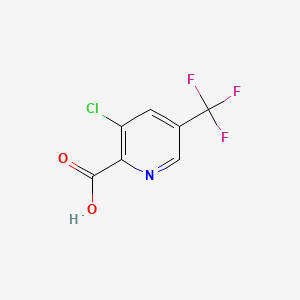
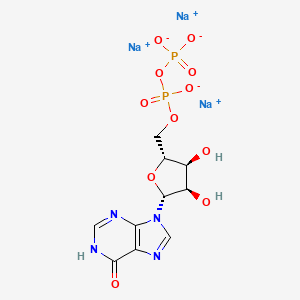
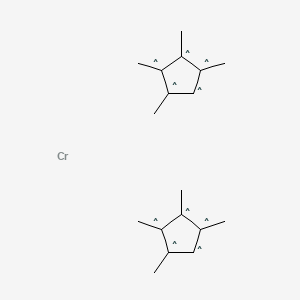
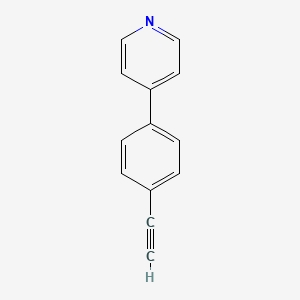
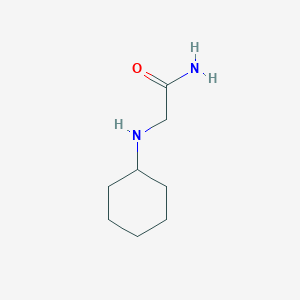
![7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6593843.png)

